

Acidity (pKa) of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Bromothiazol-4-yl)acetic acid

Cat. No.: B1287717

[Get Quote](#)

An In-depth Technical Guide to the Acidity (pKa) of **2-(2-Bromothiazol-4-yl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the acidity, specifically the pKa, of **2-(2-Bromothiazol-4-yl)acetic acid**. A comprehensive search of scientific literature and chemical databases indicates that a specific, experimentally determined pKa value for this compound has not been reported. However, based on the principles of physical organic chemistry, an estimated pKa can be inferred. This guide provides a theoretical estimation of the pKa, detailed experimental protocols for its determination, and the necessary logical workflows for these procedures. The information herein is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development in their work with this and structurally related compounds.

Introduction

2-(2-Bromothiazol-4-yl)acetic acid is a substituted heterocyclic carboxylic acid. The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug design and development. It influences a molecule's solubility, lipophilicity, and ability to interact with biological targets. The presence of the electron-withdrawing 2-bromothiazole moiety is expected to significantly impact the acidity of the acetic acid group.

Theoretical Estimation of pKa

While an experimental value is not available, the pKa of **2-(2-Bromothiazol-4-yl)acetic acid** can be estimated by considering the electronic effects of its substituents. The thiazole ring itself is electron-withdrawing. Furthermore, the bromine atom at the 2-position of the thiazole ring is also an electron-withdrawing group. These inductive effects will stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[\[1\]](#)[\[2\]](#)

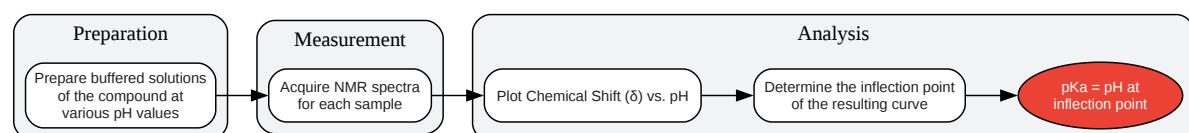
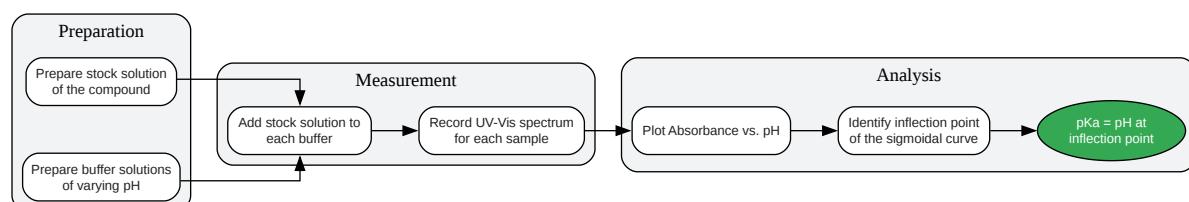
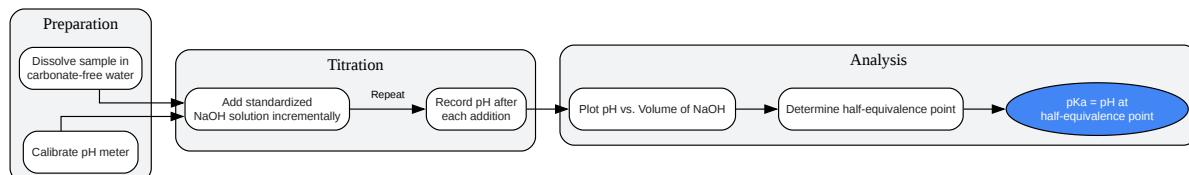
For comparison, the pKa of acetic acid is approximately 4.76. The pKa of the conjugate acid of thiazole is 2.5, indicating its electron-withdrawing nature.[\[3\]](#) It is therefore anticipated that the pKa of **2-(2-Bromothiazol-4-yl)acetic acid** will be significantly lower than that of acetic acid, likely falling in the range of 2.5 to 3.5.

Data Summary

As no experimentally determined pKa value for **2-(2-Bromothiazol-4-yl)acetic acid** has been found in the reviewed literature, the following table summarizes the key known properties and the estimated pKa.

Property	Value	Source
IUPAC Name	2-(2-bromo-1,3-thiazol-4-yl)acetic acid	N/A
CAS Number	62557-07-7	[4] [5]
Molecular Formula	C5H4BrNO2S	[6] [7]
Molecular Weight	222.06 g/mol	[4] [6]
Experimental pKa	Not available	N/A
Estimated pKa	2.5 - 3.5	Inferred

Experimental Protocols for pKa Determination




Several robust methods can be employed to experimentally determine the pKa of **2-(2-Bromothiazol-4-yl)acetic acid**. The choice of method may depend on the purity and quantity of the available sample, as well as its solubility characteristics.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.^[8] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Methodology:

- Sample Preparation: Accurately weigh a sample of pure **2-(2-Bromothiazol-4-yl)acetic acid** and dissolve it in a known volume of deionized, carbonate-free water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.
- Titration: Calibrate a pH meter with standard buffer solutions. Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).^[9] This corresponds to the midpoint of the steepest part of the titration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. 2-(2-Bromothiazol-4-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. 62557-07-7|2-(2-Bromothiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-2-(1,2-thiazol-4-yl)acetic acid | C5H4BrNO2S | CID 153776924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Bromothiazol-4-yl)acetic acid - CAS:62557-07-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Acidity (pKa) of 2-(2-Bromothiazol-4-yl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287717#acidity-pka-of-2-2-bromothiazol-4-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com